molecular formula C10H18N2O2 B1308349 tert-Butyl 2-cyclopentylidenehydrazinecarboxylate CAS No. 79201-39-1

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Cat. No.: B1308349
CAS No.: 79201-39-1
M. Wt: 198.26 g/mol
InChI Key: JIWAYUZEWSSBRC-UHFFFAOYSA-N
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Description

Tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Activity

N-tert-Butyl-N,N'-diacylhydrazines, including compounds related to tert-butyl 2-cyclopentylidenehydrazinecarboxylate, are known for their use as nonsteroidal ecdysone agonists, which are environmentally benign pest regulators. A study by Wang et al. (2011) demonstrated the synthesis and significant insecticidal activities of these compounds against pests like Plutella xylostella L. and Culex pipiens pallens.

Applications in Organic Synthesis

In a study conducted by Xie et al. (2019), tert-butyl carbazate was utilized in the synthesis of various quinoxaline-3-carbonyl compounds. This showcases the compound's role in facilitating organic synthesis, particularly in the development of bioactive natural products and synthetic drugs.

Larvicidal Activity

A study by Oikawa et al. (1994) explored the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against the rice stem borer, Chilo suppressalis. The study highlighted the importance of hydrophobicity and specific substitution patterns in enhancing the efficacy of these compounds.

Properties

IUPAC Name

tert-butyl N-(cyclopentylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWAYUZEWSSBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398874
Record name tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79201-39-1
Record name tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of cyclopentanone (20 g, 238 mmol) and hydrazinecarboxylic acid tert-butyl ester (31.4 g, 0.238 mol) in MeOH (300 mL) was stirred at RT for 2 h. The reaction mixture was concentrated in vacuo and the resulting solid was dried under vacuum to give 1-cyclopentylidenehydrazine-2-carboxylic acid tert-butyl ester (47.1 g, 100% yield).
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20 g
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reactant
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31.4 g
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reactant
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300 mL
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Synthesis routes and methods III

Procedure details

A mixture of cyclopentanone (4.0 g, 47.5 mmol) and tert-butyl hydrazinecarboxylate (6.28 g, 47.5 mmol) in MeOH (100 mL) is stirred at rt for 2 hr. The solvent is removed in vacuo to yield the title compound as a white solid, which is used in the next step without further purification. MS (M+1): 199.1.
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4 g
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6.28 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

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